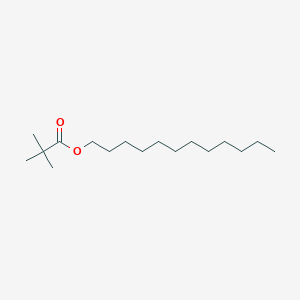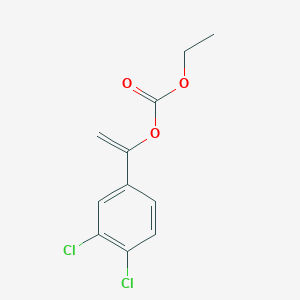![molecular formula C19H26N2O5S B14266557 2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate CAS No. 185515-79-1](/img/structure/B14266557.png)
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate typically involves multiple steps. One common route starts with the sulfonylation of aniline derivatives, followed by the introduction of the cyanoacetate group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems can help in maintaining consistent quality and scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyanoacetate group may participate in Michael addition reactions, contributing to the compound’s reactivity and potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl cyanoacetate: Similar structure but lacks the sulfonyl group.
Octane-1-sulfonyl chloride: Contains the sulfonyl group but lacks the cyanoacetate moiety.
Uniqueness
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
185515-79-1 |
|---|---|
Fórmula molecular |
C19H26N2O5S |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
[2-[4-(octylsulfonylamino)phenyl]-2-oxoethyl] 2-cyanoacetate |
InChI |
InChI=1S/C19H26N2O5S/c1-2-3-4-5-6-7-14-27(24,25)21-17-10-8-16(9-11-17)18(22)15-26-19(23)12-13-20/h8-11,21H,2-7,12,14-15H2,1H3 |
Clave InChI |
HLDMWEQNTIVXOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)COC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
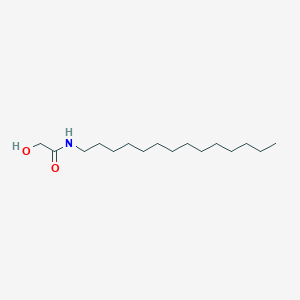

![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)

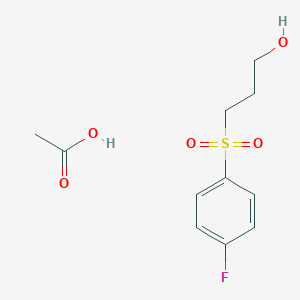
![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide](/img/structure/B14266528.png)
![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)
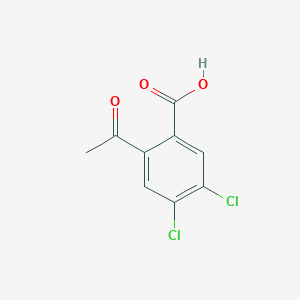
![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)
